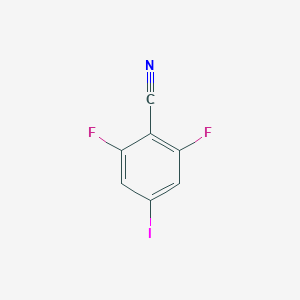

2,6-Difluoro-4-iodobenzonitrile

CAS No.: 141743-50-2

Cat. No.: VC13616328

Molecular Formula: C7H2F2IN

Molecular Weight: 265.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141743-50-2 |

|---|---|

| Molecular Formula | C7H2F2IN |

| Molecular Weight | 265.00 g/mol |

| IUPAC Name | 2,6-difluoro-4-iodobenzonitrile |

| Standard InChI | InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H |

| Standard InChI Key | WDYZUODPVUYOOJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C#N)F)I |

| Canonical SMILES | C1=C(C=C(C(=C1F)C#N)F)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

| Property | Value |

|---|---|

| CAS Number | 141743-50-2 |

| Molecular Formula | C₇H₂F₂IN |

| Molecular Weight | 265.00 g/mol |

| IUPAC Name | 2,6-Difluoro-4-iodobenzonitrile |

| Key Functional Groups | Cyano (-CN), Iodo (-I), Fluorine (-F) |

The compound’s structure is characterized by a benzene ring substituted with two fluorine atoms (para to each other) and an iodine atom meta to the nitrile group. This arrangement enhances its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves iodination of 2,6-difluorobenzonitrile using iodine and an oxidizing agent (e.g., HNO₃) in polar aprotic solvents like acetonitrile or dichloromethane. A typical procedure includes:

-

Dissolving 2,6-difluorobenzonitrile in anhydrous acetonitrile.

-

Adding iodine and a catalytic amount of HNO₃.

-

Refluxing at 60–80°C for 12–24 hours.

-

Isolating the product via column chromatography (yield: 70–85%) .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥90%) and purity (≥95%). Key steps include:

-

Automated halogenation under pressurized conditions.

-

Real-time monitoring of reaction parameters (temperature, pH).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 78–80°C (reported for analogs) |

| Solubility | Soluble in DMF, DMSO, THF |

| Stability | Stable under inert gas; sensitive to light |

| Storage Conditions | 2–8°C in amber glass containers |

The compound’s electron-withdrawing substituents (F, I, CN) render it highly polar, facilitating participation in SNAr (nucleophilic aromatic substitution) and Suzuki-Miyaura coupling reactions .

Applications in Scientific Research

Organic Synthesis

-

Cross-Coupling Reactions: Serves as a substrate in palladium-catalyzed couplings to synthesize biaryl compounds . For example, reacting with arylboronic acids yields 2,6-difluoro-4-arylbenzonitriles, intermediates in agrochemicals .

-

Halogen Exchange: The iodine atom can be replaced via Ullmann or Buchwald-Hartwig amination to introduce amines or ethers.

Materials Science

-

Liquid Crystals: Used to develop fluorinated liquid crystals for optoelectronic devices due to its rigid, polar structure .

-

Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu, Pd) to construct metal-organic frameworks (MOFs) .

Pharmaceutical Intermediates

-

Anticancer Agents: Incorporated into kinase inhibitors targeting EGFR and VEGFR.

-

PET Tracers: Radiolabeled with ¹²³I/¹²⁵I for imaging amyloid plaques in Alzheimer’s disease .

Biological Activity and Mechanisms

The compound’s halogen bonding and π-stacking interactions enable modulation of enzymatic activity. For instance:

-

Inhibits Leishmania trypanothione reductase by binding to the enzyme’s active site via fluorine-iodine interactions .

-

Disrupts bacterial biofilms by interfering with quorum-sensing pathways.

| Hazard Statement | Code | Risk Description |

|---|---|---|

| Acute oral toxicity | H302 | Harmful if swallowed |

| Skin irritation | H315 | Causes skin irritation |

| Eye damage | H319 | Causes serious eye irritation |

| Respiratory irritation | H335 | May cause respiratory irritation |

Precautionary Measures

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| 2,6-Difluorobenzonitrile | C₇H₃F₂N | Lacks iodine; lower reactivity | Solvent additive |

| 4-Iodobenzonitrile | C₇H₄IN | Lacks fluorine substituents | Radiolabeling |

| 2-Fluoro-4-iodobenzonitrile | C₇H₃FIN | Mono-fluoro substitution | TRPA1 antagonist synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume